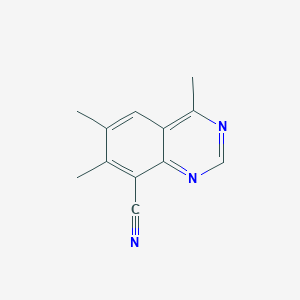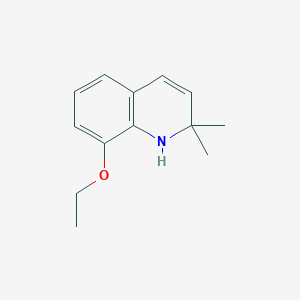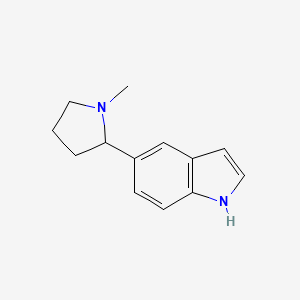
4,6,7-Trimethylquinazoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethylquinazoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃. It is a derivative of quinazoline, a bicyclic compound that has been extensively studied for its diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-2-aminobenzonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trimethylquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethylquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1-phase. These effects are mediated through the modulation of various signaling pathways and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
4,6,7-Trimethylquinazoline-8-carbonitrile: Known for its anti-tumor activity.
4,6,7-Trisubstituted Quinazoline Derivatives: Contain different substituents at the 4, 6, and 7 positions and exhibit varying degrees of biological activity.
Benzothiazole-containing Quinazolines: Show potent anti-tumor effects against various cancer cell lines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to induce apoptosis and inhibit cancer cell migration makes it a valuable compound for further research and development in anti-cancer therapies .
Propiedades
Número CAS |
89638-35-7 |
|---|---|
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
4,6,7-trimethylquinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6H,1-3H3 |
Clave InChI |
BJTNREWDYHOWDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=CN=C2C(=C1C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)


![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)



![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)
